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Compound of Interest

Compound Name: Cobalt(2+);diiodide;dihydrate

Cat. No.: B082627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of cobalt(II)

iodide dihydrate (CoI₂·2H₂O), a compound of interest in various chemical and pharmaceutical

research areas. Due to the limited availability of direct experimental data for the dihydrate form,

this guide presents expected spectroscopic data based on the known properties of analogous

cobalt(II) halide hydrates. Detailed experimental protocols for obtaining UV-Vis and IR spectra

are also provided, alongside a structural representation of the coordination environment of the

cobalt(II) ion.

Physicochemical Properties
Cobalt(II) iodide and its hydrates are inorganic compounds with notable magnetic and

spectroscopic characteristics. The anhydrous form is hygroscopic and readily absorbs

atmospheric moisture to form hydrates. While the hexahydrate is well-documented, the

dihydrate represents a lower hydration state that can be crucial in specific synthetic and

formulation processes.
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Property Value

Chemical Formula CoI₂·2H₂O

Molecular Weight 348.77 g/mol

Appearance Expected to be a colored crystalline solid

Solubility Soluble in water and polar organic solvents

UV-Vis Spectroscopy
The electronic spectrum of cobalt(II) iodide dihydrate in the solid state is expected to be

dominated by d-d transitions of the Co²⁺ ion. The coordination environment of the cobalt ion,

likely an octahedral or distorted octahedral geometry with iodide and water ligands, will dictate

the precise energies of these transitions.

Expected UV-Vis Absorption Maxima (Diffuse Reflectance)

Wavelength (λmax) Assignment Expected Appearance

~500 - 600 nm ⁴T₁g(F) → ⁴T₁g(P)
A prominent band in the visible

region

~1100 - 1300 nm ⁴T₁g(F) → ⁴T₂g(F)
A weaker band in the near-

infrared region

Note: The exact peak positions and intensities can vary depending on the specific coordination

geometry and crystal packing.

Experimental Protocol: Diffuse Reflectance UV-Vis
Spectroscopy
This method is suitable for obtaining UV-Vis spectra of solid powder samples.

Instrument: A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory

(e.g., an integrating sphere).
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Reference Material: A high-reflectance material such as BaSO₄ or a calibrated Spectralon®

standard.

Sample Preparation:

Grind a small amount of the cobalt(II) iodide dihydrate sample to a fine, uniform powder

using an agate mortar and pestle.

The sample can be measured directly or diluted with the reference material (e.g., 1-10%

sample in BaSO₄) to optimize signal intensity. The mixture should be thoroughly

homogenized.

Measurement:

Record a baseline spectrum of the reference material.

Load the prepared sample into the sample holder and acquire the diffuse reflectance

spectrum over the desired wavelength range (e.g., 200-1400 nm).

The instrument software can be used to convert the reflectance data to absorbance using

the Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance.

Infrared (IR) Spectroscopy
The infrared spectrum of cobalt(II) iodide dihydrate will provide information about the vibrational

modes of the water molecules of hydration and potentially the cobalt-oxygen and cobalt-iodide

bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Assignment

3500 - 3000
O-H stretching vibrations of coordinated water

molecules (ν(O-H))

1630 - 1600
H-O-H bending vibration of coordinated water

molecules (δ(H-O-H))

Below 600 Co-O and Co-I stretching vibrations
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Note: The O-H stretching band is often broad due to hydrogen bonding within the crystal lattice.

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR Spectroscopy
ATR-IR is a convenient method for analyzing solid samples with minimal preparation.

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or germanium crystal).

Sample Preparation:

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Place a small amount of the powdered cobalt(II) iodide dihydrate sample directly onto the

ATR crystal.

Measurement:

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with

the crystal.

Record a background spectrum of the empty ATR crystal.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

The spectrum is usually collected as an average of multiple scans (e.g., 16 or 32) to

improve the signal-to-noise ratio.

Structural Representation
The precise crystal structure of cobalt(II) iodide dihydrate is not readily available in the

literature. However, based on known structures of related cobalt(II) halide dihydrates, such as

CoCl₂·2H₂O, a plausible coordination environment can be proposed. In such structures, the

cobalt(II) ion is typically in an octahedral or distorted octahedral environment, coordinated to

both iodide ions and water molecules. The water molecules can act as bridging ligands, leading

to a polymeric structure.
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The following diagram illustrates a possible coordination environment around a central

cobalt(II) ion in a simplified, hypothetical structure of cobalt(II) iodide dihydrate.

Caption: A logical diagram of the plausible coordination of a central cobalt(II) ion with iodide

and water ligands in cobalt(II) iodide dihydrate.
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iodide-dihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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